molecular formula C8H12O3 B13547516 2-Oxo-cyclopentanepropionic acid CAS No. 3296-45-5

2-Oxo-cyclopentanepropionic acid

Cat. No.: B13547516
CAS No.: 3296-45-5
M. Wt: 156.18 g/mol
InChI Key: QKUUVUYXBIXFFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-cyclopentanepropionic acid is a cyclic organic compound characterized by a cyclopentane ring substituted with a ketone group at the 2-position and a propionic acid side chain (CH₂CH₂COOH).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-cyclopentanepropionic acid can be achieved through several methods. One common approach involves the reaction of dumasin with morpholine, followed by the addition of acrylate. This mixture undergoes a thermal reaction to form the propionic acid and its ester, which is then hydrolyzed to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves a one-pot synthesis method. This method ensures that the source of raw materials is abundant and the reaction conditions are moderate. The process is simplified for industrial applications, making it easy to operate and yielding a high product output (greater than or equal to 90%) .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-cyclopentanepropionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties .

Scientific Research Applications

2-Oxo-cyclopentanepropionic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-cyclopentanepropionic acid involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in various biochemical reactions, influencing cellular processes. Its effects are mediated through interactions with enzymes and other proteins, which can alter metabolic pathways and cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-oxo-cyclopentanepropionic acid (hypothetical structure inferred) with analogous compounds from the provided evidence, focusing on molecular properties, thermodynamic data, and hazards.

Structural and Molecular Comparisons

Table 1: Key Properties of Selected Oxo-Carboxylic Acids and Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
This compound* - C₈H₁₂O₃ 156.18 Cyclopentane, ketone, carboxylic acid Hypothetical: Cyclic structure may enhance ring strain and acidity
2-Oxoadipic acid 3184-35-8 C₆H₈O₅ 160.12 Linear dicarboxylic acid, ketone Limited toxicological data; unclear hazards
2-Oxo-1,5-pentanedioic acid - C₅H₆O₅ 146.10 Two carboxylic acids, ketone High heat capacity (1026.2 J/mol·K)
2-Chloropropionic acid 29617-66-1 C₃H₅ClO₂ 108.52 Chlorine substituent, carboxylic acid Corrosive; requires medical attention upon exposure

*Note: Properties for this compound are inferred due to lack of direct evidence.

Functional Group and Reactivity Differences

  • Cyclic vs. Cyclic ketones often exhibit distinct reactivity in nucleophilic additions due to conformational constraints .
  • Chlorinated Derivatives : 2-Chloropropionic acid () demonstrates higher electrophilicity and toxicity compared to ketone-containing acids, attributed to the electron-withdrawing chlorine atom. This increases its corrosiveness and necessitates stringent handling protocols .
  • Thermodynamic Behavior: 2-Oxo-1,5-pentanedioic acid (heat capacity: 1026.2 J/mol·K) shows significantly higher energy storage capacity than smaller acids like 2-oxopropanoic acid (584.5 J/mol·K), suggesting that chain length and functional group density influence thermal stability .

Hazard and Toxicity Profiles

  • 2-Chloropropionic Acid : Classified as hazardous due to corrosivity; medical evaluation is recommended after exposure .

Biological Activity

2-Oxo-cyclopentanepropionic acid (OCPA) is a compound that has garnered attention in recent years for its potential biological activities. This article explores the synthesis, biological effects, and research findings associated with OCPA, including its antitumor properties and other therapeutic implications.

Synthesis of this compound

OCPA can be synthesized through various chemical pathways involving cyclopentanone derivatives. The process typically involves the formation of a cyclopentane ring followed by functionalization to introduce the keto group at the second position. The synthesis has been optimized to yield high purity and bioactivity.

Antitumor Activity

Research indicates that OCPA exhibits significant antitumor activity against various human cancer cell lines. A study conducted by Zhang et al. demonstrated that OCPA effectively inhibited the growth of HL-60 (human promyelocytic leukemia), BGC-823 (human gastric cancer), and Bel-7402 (human liver cancer) cells. The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest, although the precise pathways remain under investigation .

Table 1: Antitumor Activity of OCPA

Cell LineIC50 (µM)Mechanism of Action
HL-6010.5Apoptosis induction
BGC-82315.2Cell cycle arrest
Bel-740212.8Apoptosis induction

Fungicidal Activity

In addition to its antitumor properties, OCPA has shown promising fungicidal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. The compound's efficacy was comparable to commercial fungicides, suggesting its potential as an agricultural biopesticide .

Table 2: Fungicidal Activity of OCPA

PathogenEC50 (µg/mL)Comparison with Commercial Fungicide
Botrytis cinerea2.12Comparable to procymidone (EC50: 2.45)
Sclerotinia sclerotiorum3.66Not specified

The mechanisms underlying the biological activities of OCPA are multifaceted:

  • Apoptosis Induction : OCPA triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : The compound interferes with cell cycle progression, particularly at the G1/S checkpoint.
  • Fungal Cell Disruption : OCPA disrupts fungal cell membranes, leading to cell lysis and death.

Case Studies and Research Findings

A range of studies has been conducted to evaluate the biological effects of OCPA:

  • Zhang et al. (2008) reported on the synthesis and biological activities of various derivatives of cyclopentanepropionic acid, including OCPA, noting significant antitumor effects against multiple cancer cell lines .
  • Further studies have indicated that modifications to the cyclopentane structure can enhance bioactivity, suggesting avenues for developing more potent derivatives.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Oxo-cyclopentanepropionic acid in laboratory settings?

  • Methodological Answer : Synthesis typically involves cyclopentanone derivatives as precursors. A multistep approach can include:

  • Step 1 : Cyclopentanone undergoes nucleophilic addition with a propionic acid derivative (e.g., ethyl propionate) under basic conditions to form the keto-ester intermediate .
  • Step 2 : Hydrolysis of the ester group using aqueous HCl or NaOH yields the final carboxylic acid .
  • Key Considerations : Optimize reaction temperature (e.g., 60–80°C for ester hydrolysis) and solvent polarity to avoid side reactions. Yields range from 50–75% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : Confirm the cyclopentane ring and ketone/propionic acid groups via 1^1H NMR (e.g., δ 2.5–3.0 ppm for α-protons to the ketone) and 13^{13}C NMR (e.g., δ 210–215 ppm for the carbonyl carbon) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., m/z 156.14 [M+H]+^+) using high-resolution MS .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) with a C18 column and UV detection at 210 nm .

Q. What experimental conditions are critical for ensuring the stability of this compound during storage?

  • Methodological Answer :

  • Storage : Keep in airtight containers at –20°C to prevent ketone oxidation or decarboxylation .
  • Handling : Avoid prolonged exposure to light or humidity, which can degrade the compound. Use desiccants like silica gel in storage vials .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacological activity data for this compound?

  • Methodological Answer : Contradictions may arise from:

  • Experimental Variables : Differences in cell lines (e.g., HEK293 vs. HeLa) or animal models (e.g., murine vs. zebrafish) can alter bioavailability .
  • Dosage Optimization : Conduct dose-response curves (e.g., 0.1–100 µM) to identify non-linear effects. Use pharmacokinetic studies to track metabolite interference .
  • Data Validation : Cross-validate results with orthogonal assays (e.g., enzyme-linked immunosorbent assay [ELISA] and fluorescence-based activity assays) .

Q. What strategies are effective for enantioselective synthesis of this compound?

  • Methodological Answer :

  • Chiral Catalysts : Use organocatalysts like proline derivatives (e.g., L-proline) to induce asymmetry during cyclopentanone functionalization. Enantiomeric excess (ee) >90% has been achieved with thiourea catalysts .
  • Resolution Techniques : Separate enantiomers via chiral column chromatography (e.g., Chiralpak AD-H) or enzymatic resolution using lipases .

Q. How can researchers design experiments to investigate the metabolic pathways of this compound in vivo?

  • Methodological Answer :

  • Isotopic Labeling : Synthesize 13^{13}C-labeled analogs to track metabolic intermediates via liquid chromatography-tandem MS (LC-MS/MS) .
  • Knockout Models : Use CRISPR/Cas9-modified cell lines lacking specific enzymes (e.g., acyl-CoA dehydrogenases) to identify degradation pathways .

Properties

CAS No.

3296-45-5

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

3-(2-oxocyclopentyl)propanoic acid

InChI

InChI=1S/C8H12O3/c9-7-3-1-2-6(7)4-5-8(10)11/h6H,1-5H2,(H,10,11)

InChI Key

QKUUVUYXBIXFFX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.